molecular formula C25H28N6 B6080765 1-[(1-methylimidazol-2-yl)methyl]-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine

1-[(1-methylimidazol-2-yl)methyl]-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine

Cat. No.: B6080765
M. Wt: 412.5 g/mol
InChI Key: QYWXKBNRZJLGCP-UHFFFAOYSA-N
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Description

1-[(1-methylimidazol-2-yl)methyl]-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine is a complex organic compound that features a combination of imidazole, pyrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methylimidazol-2-yl)methyl]-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine typically involves multi-step organic reactions. The process often begins with the preparation of the individual components, such as the imidazole, pyrazole, and piperazine derivatives. These components are then linked through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methylimidazol-2-yl)methyl]-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-[(1-methylimidazol-2-yl)methyl]-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(1-methylimidazol-2-yl)methyl]-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound can modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: A simpler imidazole derivative with similar basicity and reactivity.

    4-methylimidazole: Another imidazole derivative with different substitution patterns.

    1H-pyrazole: A core structure similar to the pyrazole moiety in the compound.

Uniqueness

1-[(1-methylimidazol-2-yl)methyl]-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine is unique due to its combination of three distinct heterocyclic components, which confer a range of chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-[(1-methylimidazol-2-yl)methyl]-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6/c1-29-12-11-26-24(29)19-31-15-13-30(14-16-31)18-23-17-27-28-25(23)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWXKBNRZJLGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCN(CC2)CC3=C(NN=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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